4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid
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Overview
Description
4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core, which is a common structural motif in many natural and synthetic bioactive molecules .
Preparation Methods
The synthesis of 4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the indole core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the dimethoxy groups: The 4,7-dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate methoxy-substituted reagents.
Coupling with butanoic acid: The final step involves coupling the indole derivative with butanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways . The indole core allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid can be compared with other indole derivatives, such as :
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-21-11-5-6-12(22-2)14-9(11)8-10(17-14)15(20)16-7-3-4-13(18)19/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAWGONZMIVBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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